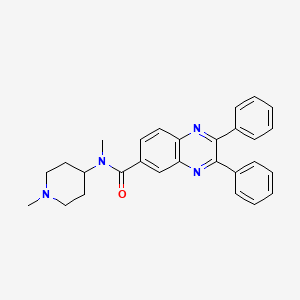![molecular formula C13H19NO4S2 B12137446 Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B12137446.png)
Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate is a complex organic compound that features a piperidine ring substituted with an ethyl ester and a sulfonyl group attached to a thienyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the ring is functionalized to introduce the carboxylate group.
Thienyl Sulfonylation: The thienyl ring is sulfonylated using reagents such as sulfonyl chlorides under basic conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylate, share structural similarities.
Piperidine Derivatives: Compounds like piperidine-4-carboxylate have similar core structures but differ in functional groups.
Uniqueness: Ethyl 1-[(5-methyl-2-thienyl)sulfonyl]piperidine-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. Its sulfonyl-thienyl moiety is particularly noteworthy for its potential interactions in biological systems.
Propriétés
Formule moléculaire |
C13H19NO4S2 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
ethyl 1-(5-methylthiophen-2-yl)sulfonylpiperidine-3-carboxylate |
InChI |
InChI=1S/C13H19NO4S2/c1-3-18-13(15)11-5-4-8-14(9-11)20(16,17)12-7-6-10(2)19-12/h6-7,11H,3-5,8-9H2,1-2H3 |
Clé InChI |
KERBXAUNRILFGN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12137364.png)
![5-(4-Ethoxyphenyl)-3-[(3-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12137367.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12137372.png)

![4-(1-benzofuran-2-carbonyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12137380.png)

![2-(dimethylamino)ethyl [(5Z)-5-(4-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B12137395.png)
![7,9-Dibromo-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12137404.png)
![2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))-N-(3-methylphenyl)acetamide](/img/structure/B12137408.png)

![N-(2-ethyl-6-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137427.png)
![N-(3,4-difluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12137432.png)
![3-[(2,5-Dimethylphenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12137436.png)
![Ethyl 1-[(2-benzamido-4,5-dimethylthiophen-3-yl)(phenyl)methyl]piperidine-3-carboxylate](/img/structure/B12137437.png)
